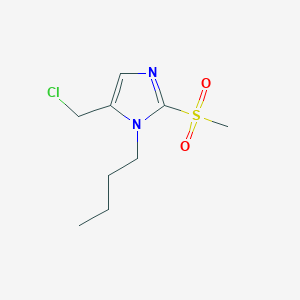
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, also known as BMIMCl, is an organosulfonium salt with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid with a melting point of 116-118°C and a boiling point of 158-160°C. BMIMCl is highly soluble in polar solvents such as water, ethanol, and methanol. It is used as a solvent in a variety of chemical reactions and has the potential to act as a catalyst in certain reactions.
科学的研究の応用
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is widely used in scientific research as a solvent and catalyst in a variety of chemical reactions. It has been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used in the synthesis of metal-organic framework materials, which have potential applications in gas storage and separation. 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is also used in the synthesis of metal nanoparticles for use in medical imaging and drug delivery.
作用機序
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole acts as a Lewis acid and is able to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in certain reactions, allowing them to proceed more quickly than they would otherwise. 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole also acts as a solvent, allowing molecules to dissolve in it and increasing the rate of reaction.
Biochemical and Physiological Effects
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is considered to be non-toxic, and is generally considered to be safe for use in laboratory experiments. However, it should be handled with caution, as it is flammable and can cause irritation if it comes into contact with the skin or eyes.
実験室実験の利点と制限
The main advantage of using 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is its low toxicity and high solubility in polar solvents. This makes it an ideal solvent for a variety of reactions, and it can also act as a catalyst, allowing reactions to proceed faster than they would otherwise. The main limitation of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is its flammability, which means it should be handled with caution.
将来の方向性
There are several potential future directions for the use of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in scientific research. It could be used to synthesize new materials for use in gas storage and separation, as well as in medical imaging and drug delivery. It could also be used to synthesize metal nanoparticles for use in catalysis or as a contrast agent in medical imaging. Additionally, 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole could be used to synthesize new pharmaceuticals and polymers with unique properties. Finally, 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole could be used to develop new catalysts for use in a variety of chemical reactions.
合成法
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is synthesized through a reaction between 1-butyl-1H-imidazole and chloromethanesulfonyl chloride. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and an organic solvent, such as dichloromethane. The reaction is exothermic and proceeds quickly, forming a yellowish-brown solution. The solution is then filtered and the product is isolated in the form of a white crystalline solid.
特性
IUPAC Name |
1-butyl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYAGZOHYJUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)



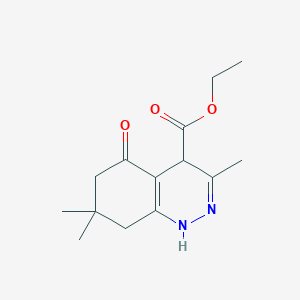

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
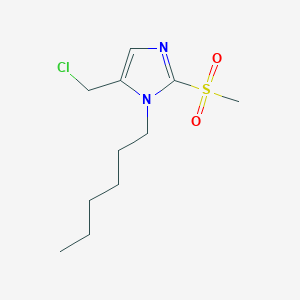

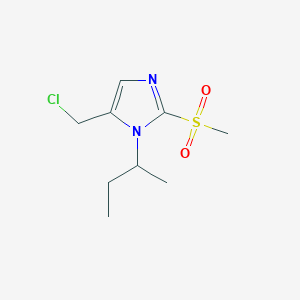
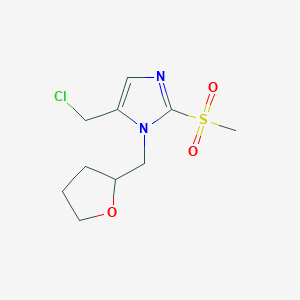
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)